![molecular formula C12H10ClNO2 B170163 Ethyl 7-chloroquinoline-3-carboxylate CAS No. 133455-49-9](/img/structure/B170163.png)
Ethyl 7-chloroquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system. This compound is characterized by the presence of an ethyl ester group at the third position and a chlorine atom at the seventh position of the quinoline ring. Quinolines are known for their diverse biological and pharmacological properties, making them significant in medicinal chemistry and various industrial applications.
Mechanism of Action
Target of Action
Ethyl 7-chloroquinoline-3-carboxylate is a derivative of quinoline, a class of compounds known for their wide range of biological and pharmacological properties Quinoline derivatives are known to exhibit antibacterial , antimalarial , anti-asthmatic, antihypertensive, anti-inflammatory , immunosuppressive , antileishmanial , and anticancer properties, suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that quinoline derivatives interact with their targets, leading to changes that result in their observed biological effects
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoline derivatives , it can be inferred that multiple pathways could be affected. These could potentially include pathways related to bacterial growth, immune response, inflammation, and cell proliferation, among others.
Pharmacokinetics
It is reported that the compound has high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 and CYP2C19 inhibitor . These properties would influence the bioavailability of the compound.
Result of Action
Given the range of biological activities exhibited by quinoline derivatives , the compound could potentially have a variety of effects at the molecular and cellular level, including inhibition of bacterial growth, modulation of immune response, reduction of inflammation, and inhibition of cell proliferation.
Biochemical Analysis
Biochemical Properties
Ethyl 7-chloroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to interact with bacterial enzymes, inhibiting their activity and thus exhibiting antibacterial properties . It also interacts with proteins involved in cell signaling pathways, potentially modulating their activity and affecting cellular responses . The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, leading to changes in their function.
Cellular Effects
This compound has been observed to influence various cellular processes. In bacterial cells, it disrupts essential metabolic pathways, leading to cell death . In mammalian cells, this compound can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it may inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins and subsequent changes in gene expression . Additionally, this compound can impact cellular metabolism by interfering with mitochondrial function, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity . It may also interact with DNA, leading to changes in gene expression . Furthermore, this compound can modulate the activity of transcription factors, thereby influencing the transcription of specific genes . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions . Prolonged exposure to light or heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antibacterial activity and modulation of cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, this compound can influence the production of reactive oxygen species (ROS), impacting cellular redox balance and oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . This compound tends to accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often found in the mitochondria, where it can interfere with mitochondrial function and energy production . Additionally, this compound can localize to the nucleus, affecting gene expression and transcriptional regulation . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloroquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This method involves the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality. The process can be summarized as follows:
Starting Materials: o-Aminobenzophenones and diethylmalonate.
Reaction Conditions: The reaction is base-catalyzed and typically carried out by refluxing an alcoholic solution or an organic solvent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the seventh position can be substituted with other nucleophiles.
Reduction Reactions: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Various substituted quinoline derivatives.
Reduction Products: Dihydroquinoline derivatives.
Oxidation Products: Quinoline N-oxide derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 7-chloroquinoline-3-carboxylate has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of quinolines exhibit significant antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains in vitro, making it a candidate for further development as an antibiotic .
- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For instance, in vivo studies on Ehrlich Ascites Carcinoma cells revealed a complete reduction in tumor cell viability following treatment with this compound, suggesting its potential as a chemotherapeutic agent .
- Antimalarial Activity : Similar compounds have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. This compound derivatives have shown promising results in inhibiting parasite growth .
Biological Research
The biological activity of this compound extends beyond antimicrobial effects:
- Cellular Mechanisms : The compound interacts with specific molecular targets within microbial cells, leading to growth inhibition. This interaction is often assessed through various in vitro assays that measure its efficacy against different bacterial strains .
- Oxidative Stress Studies : Quinoline derivatives are also studied for their antioxidant properties. Research indicates that certain derivatives can reduce lipid peroxidation levels and scavenge free radicals, highlighting their potential in combating oxidative stress-related diseases .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity Evaluation
A study was conducted to evaluate the anticancer effects of this compound on human breast cancer cells (MCF-7). The findings indicated a significant reduction in cell viability and enhanced apoptosis markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory concentrations (IC50) below 50 μM for several strains, demonstrating its potential as an antibiotic agent.
Comparison with Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-chloroquinoline-3-carboxylate
- Ethyl 8-chloroquinoline-3-carboxylate
Comparison: Ethyl 7-chloroquinoline-3-carboxylate is unique due to the position of the chlorine atom at the seventh position, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for specific applications .
Biological Activity
Ethyl 7-chloroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a chloro substituent at the 7-position and a carboxylate group at the 3-position. Its molecular formula is with a molecular weight of approximately 219.63 g/mol. The unique structure of this compound contributes to its biological properties and makes it a valuable candidate for further research.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The compound has been shown to intercalate into DNA, disrupting replication and transcription processes, which can lead to cell death.
- Enzyme Inhibition : It inhibits key enzymes involved in cellular metabolism and signal transduction pathways, affecting cellular functions.
- Reactive Oxygen Species (ROS) Generation : this compound can induce ROS production, leading to oxidative stress and apoptosis in various cell types .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
These results indicate that the compound has moderate to good antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Antimalarial Activity
Research has shown that derivatives of quinoline compounds, including this compound, possess significant antimalarial properties. A comparative study highlighted that related compounds showed varying degrees of effectiveness against Plasmodium falciparum, the parasite responsible for malaria .
Case Studies
- Anticancer Potential : A study investigated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cancer cell proliferation.
- Antioxidant Activity : Another research focused on the antioxidant properties of this compound, revealing its potential to reduce lipid peroxidation levels in animal models, suggesting protective effects against oxidative stress-related diseases .
Properties
IUPAC Name |
ethyl 7-chloroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDPSLVAMXVUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573666 | |
Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133455-49-9 | |
Record name | Ethyl 7-chloroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80573666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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